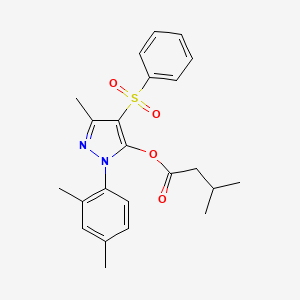
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide acts primarily on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to increased feelings of empathy, emotional openness, and sociability. N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide also affects other neurotransmitters, including dopamine and norepinephrine, which contribute to its stimulating effects.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide has a range of biochemical and physiological effects. In addition to its effects on neurotransmitters, N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide also increases heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. In rare cases, N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide can lead to serotonin syndrome, a potentially life-threatening condition.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide has several advantages for lab experiments. Its effects are well-characterized and can be reliably elicited in human subjects. It also has a relatively short duration of action, making it easier to control and monitor. However, N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide is a controlled substance and can be difficult to obtain for research purposes. It also has potential risks and side effects that must be carefully managed.
Orientations Futures
There are several future directions for N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide research. One area of interest is in understanding the neurobiological mechanisms underlying its therapeutic effects. Another area of research is in developing safer and more effective N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide-based therapies. Finally, there is a need for further research on the potential risks and side effects of N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide use, particularly in the context of long-term use and abuse.
Conclusion
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide is a psychoactive drug that has potential therapeutic applications in the treatment of PTSD, anxiety, depression, and addiction. Its effects on the serotonin system in the brain contribute to its stimulating and empathogenic effects. While there are advantages to using N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide in lab experiments, there are also potential risks and limitations that must be carefully managed. Future research will continue to explore the potential therapeutic applications of N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide and better understand its neurobiological mechanisms of action.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown that N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide-assisted psychotherapy can be effective in reducing PTSD symptoms and improving overall well-being. N-1,3-benzodioxol-5-yl-2-(1H-indol-1-yl)acetamide has also been studied for its potential use in treating anxiety, depression, and addiction.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(10-19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(9-13)22-11-21-15/h1-9H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXMKWLCOGVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4108216.png)
![2-[(2-hydroxyethyl)thio]-N-(3-iodophenyl)acetamide](/img/structure/B4108217.png)
![N-[4-(acetylamino)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4108231.png)

![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B4108241.png)
![N-[3-(difluoromethoxy)phenyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B4108248.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4108249.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B4108257.png)


![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B4108278.png)

![2-(4-chlorophenyl)-5-(3-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4108302.png)
